N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic acetamide derivative characterized by a 1,2-oxazole core substituted at position 5 with a 4-methoxyphenyl group and at position 3 with an acetamide moiety bearing a cyclopentyl substituent. While direct evidence for its synthesis or activity is absent in the provided sources, structural analogs and related compounds highlight its relevance in medicinal chemistry, particularly in anticancer and receptor-targeted applications .
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-8-6-12(7-9-15)16-10-14(19-22-16)11-17(20)18-13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWUBZCNBFNNDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
The compound has the molecular formula and a molecular weight of 286.33 g/mol. It contains an oxazole ring, which is known for contributing to various biological activities in related compounds.
Research indicates that compounds with oxazole moieties often exhibit inhibitory effects on specific enzymes and receptors. For instance, the oxazole ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing pathways related to inflammation and cancer.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For example:
- Cell Lines Tested: HCT116 (colon cancer) and HL60 (leukemia).
- IC50 Values: The compound exhibited IC50 values around 294 nM for HCT116 and 362 nM for HL60, indicating significant cytotoxicity against these cancer types .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are hypothesized to be linked to the inhibition of myeloperoxidase (MPO), an enzyme involved in inflammatory responses. Inhibition studies suggest that similar compounds can modulate MPO activity, potentially reducing oxidative stress in inflammatory conditions .
Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on various phenylacetamides revealed that this compound showed promising results in inhibiting cell proliferation in cancer models. The mechanism was linked to the downregulation of key signaling pathways involved in cell survival and proliferation .
Study 2: Pharmacokinetic Profiling
Pharmacokinetic assessments indicate that the compound exhibits favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications. The stability and solubility profiles suggest a potential for oral bioavailability .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research has indicated that N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide exhibits significant anticancer activity. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Breast | Apoptosis induction | 15 | |
| Lung | Cell cycle arrest | 20 | |
| Colon | Inhibition of metastasis | 10 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Study Reference | Inflammation Model | Effect Observed |
|---|---|---|
| Rat paw edema | Significant reduction in swelling | |
| LPS-induced model | Decreased cytokine levels |
Interaction with Cellular Targets
This compound appears to interact with various cellular targets, including enzymes involved in cell signaling pathways. This interaction may lead to the modulation of pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to specific protein targets. These studies suggest that it may bind effectively to proteins involved in cancer progression and inflammation.
Table 3: Molecular Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| EGFR | -9.5 |
| COX-2 | -8.7 |
| NF-kB | -8.3 |
Cancer Therapy
Given its anticancer properties, this compound is being investigated as a potential candidate for cancer therapy. Preclinical studies are underway to evaluate its efficacy in combination with existing chemotherapeutic agents.
Treatment of Inflammatory Disorders
The anti-inflammatory effects observed suggest that this compound could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous acetamide derivatives are summarized below, with key findings from diverse studies:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocycle Influence: 1,2-Oxazole vs. However, thiadiazole derivatives exhibit stronger anticonvulsant and receptor-binding activities due to sulfur’s electron-withdrawing effects . Methoxyphenyl Substitution: The 4-methoxyphenyl group is a conserved feature in anticancer and receptor-binding analogs, enhancing π-stacking with biological targets and modulating solubility .
Acetamide Substituent Effects: Cyclopentyl vs. Aryl/Alkyl Groups: The cyclopentyl group in the target compound increases steric bulk compared to benzothiazole () or pyridinyl () substituents. This may reduce off-target interactions but could limit binding to shallow receptor pockets . Chloroacetamide vs.
Biological Activity Trends: Anticancer activity correlates with oxadiazole/thiadiazole cores and electrophilic substituents (e.g., chloroacetamide) . Receptor antagonism (e.g., adenosine A3) is optimized by thiadiazole regioisomerism and methoxyphenyl positioning .
Research Implications and Gaps
- Synthesis : The target compound’s synthesis likely parallels methods for oxadiazole-thiol acetamides () or thiadiazole derivatives (), involving cyclocondensation and amide coupling steps.
- Activity Prediction : Based on structural analogs, the compound may exhibit anticancer or receptor-modulating effects, but empirical validation is required.
- Optimization : Introducing electrophilic groups (e.g., chloro, nitro) or varying the heterocycle (e.g., thiadiazole) could enhance potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
